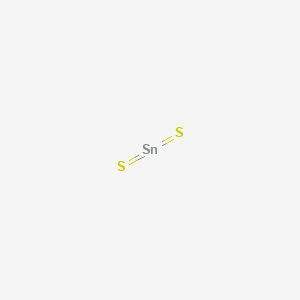

Tin sulfide (SnS2)

説明

Synthesis Analysis

The synthesis of tin sulfide, including SnS2, has been explored through various methods, aiming to optimize its physical and chemical properties for different applications. Techniques such as chemical vapor transport, hydrothermal synthesis, and spray pyrolysis have been employed to produce SnS2 with controlled morphology and crystallinity. The synthesis conditions, such as temperature, precursor concentration, and reaction atmosphere, significantly influence the phase purity, crystalline structure, and particle size of the resultant SnS2.

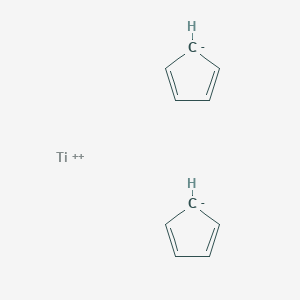

Molecular Structure Analysis

SnS2 typically crystallizes in a hexagonal lattice structure, belonging to the CdI2 type, where each tin atom is surrounded by six sulfur atoms forming a trigonal prismatic coordination. This layered structure facilitates weak van der Waals forces between the sulfur atoms of adjacent layers, which is crucial for its application in devices where interlayer spacing plays a vital role.

Chemical Reactions and Properties

Tin sulfide undergoes various chemical reactions depending on the environmental conditions and the presence of other chemical species. Its chemical stability and reactivity are influenced by factors such as temperature, pressure, and the chemical nature of interacting species. SnS2 is known for its relatively high resistance to oxidation compared to other metal sulfides, which is an important attribute for its durability in applications.

Physical Properties Analysis

The physical properties of SnS2, such as band gap, electrical conductivity, and optical absorbance, are closely related to its crystalline structure and morphology. SnS2 exhibits a direct band gap in the range of 2.0 to 2.4 eV, making it suitable for light-harvesting applications. Its electrical properties can be tailored through doping or by creating heterostructures with other materials.

Chemical Properties Analysis

Chemically, SnS2 is relatively inert, which contributes to its stability in various environments. It demonstrates good resistance to corrosion and does not undergo significant degradation under ambient conditions. This chemical robustness, coupled with its non-toxic nature, makes SnS2 an environmentally friendly material for sustainable applications.

科学的研究の応用

Photovoltaics and Thermoelectrics : Tin sulfides, including SnS2, are being investigated for their potential use in photovoltaics and thermoelectric devices due to their unique electronic structures and defect physics (Kumagai et al., 2016).

Two-Dimensional Electronic Devices : Tin sulfides are considered for applications in two-dimensional electronic devices. Their band structures, band-edge positions, and thermodynamical stability make them suitable for such applications (Kumagai et al., 2016).

Li-ion Battery Electrodes : The role of SnS2 in lithium-ion batteries is explored, especially as electrodes, due to their physical and chemical properties (Kumagai et al., 2016).

Photocatalysts : Tin sulfides, particularly SnS2, are promising photocatalytic materials. They have been used in photocatalytic reduction of hexavalent chromium, showcasing their potential in environmental applications (Huang et al., 2021).

Optoelectronic Applications : High-quality two-dimensional SnS is synthesized for use in field-effect transistors (FETs) and photodetectors. SnS demonstrates significant potential in next-generation optoelectronic applications due to its high responsivity and fast response time (Liu et al., 2018).

Gas Sensing : Enhanced room-temperature ammonia (NH3) sensing is achieved using SnS2 nanosheets, which exhibit excellent sensitivity and response time, making them suitable for environmental monitoring and safety applications (Qin et al., 2018).

Energy Storage in Na-Ion Batteries : Tin sulfide–reduced graphene oxide (SnS2-rGO) composites are investigated as anodes for Na-ion batteries. These composites show great promise in energy storage mechanisms, offering high reversible capacity and excellent rate performance (Ma et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

bis(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRFTTOJSPMYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

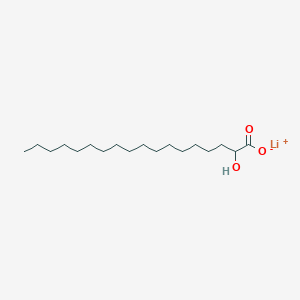

S=[Sn]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnS2, S2Sn | |

| Record name | tin(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden solid with a metallic luster; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS] | |

| Record name | Stannic sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin sulfide (SnS2) | |

CAS RN |

1315-01-1 | |

| Record name | Tin sulfide (SnS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tin sulfide (SnS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)